molecular formula C21H26N2O2 B5561315 N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide

N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide

Cat. No. B5561315
M. Wt: 338.4 g/mol
InChI Key: FHWBFSJWSVOMOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide often involves the condensation of specific benzoic acid derivatives with morpholine or its derivatives. For instance, the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been reported, showing gastrokinetic activity in vivo, which indicates the potential utility of these compounds in medicinal chemistry (Kato et al., 1992). Such syntheses typically involve multiple steps, including amination and cyclization reactions, to introduce the morpholinyl and benzamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been characterized using crystallography, revealing a monoclinic system with specific space groups (Lu et al., 2017). These structural analyses are crucial for understanding the compound's conformation and potential interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide derivatives involves interactions with various biochemical pathways. For example, some derivatives have been evaluated for their gastrokinetic activity, showing potent effects without dopamine D2 receptor antagonistic activity, which is significant for their therapeutic application without certain side effects (Kato et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, are determined through various analytical techniques. These properties are essential for assessing the compound's stability, solubility, and suitability for further formulation into potential therapeutic agents.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different chemical agents, are crucial for understanding the compound's behavior in biological systems. Studies on related compounds have shown specific interactions with biological targets, which are influenced by these chemical properties. For instance, the reactivity of benzamide derivatives with cancer cell lines indicates their potential for antitumor activity, highlighting the importance of chemical properties in designing effective therapeutic agents (Lu et al., 2017).

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors

A novel approach in the visualization of peripheral benzodiazepine receptors (PBR) involves the use of quinoline-2-carboxamide derivatives, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, as potential radioligands. These compounds, when labeled with carbon-11, show promise for the noninvasive assessment of PBR in vivo with positron emission tomography (PET), indicating their utility in neurological and oncological research (Matarrese et al., 2001).

Antifungal Activity of Cobalt(III) Complexes

Research into the antifungal properties of N-(morpholinothiocarbonyl) benzamide derivatives and their cobalt(III) complexes showcases another scientific application. These compounds exhibit activity against pathogens responsible for significant plant diseases, suggesting potential in agricultural and botanical studies (Zhou Weiqun et al., 2005).

Site-Selective C-H Borylation

In organic synthesis, N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide is a candidate for site-selective C-H borylation, a process that allows for precise modifications of molecules, thereby facilitating the development of new pharmaceuticals and materials (Li-Cheng Yang et al., 2019).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, including those derived from N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, demonstrates its potential in the treatment of glaucoma, epilepsy, and altitude sickness. These inhibitors exhibit varying activities across different isoenzymes, highlighting the chemical's versatility in medicinal chemistry (Supuran et al., 2013).

Antibacterial Properties

The synthesis and evaluation of morpholine derived benzenesulphonamides, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, for their antibacterial activity provide insights into their potential use in combating bacterial infections. These compounds exhibit moderate activity against certain strains of bacteria, indicating their relevance in the search for new antibiotics (Ahmed et al., 2021).

properties

IUPAC Name

N-(2-methyl-1-phenylpropyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16(2)20(17-6-4-3-5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h3-11,16,20H,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBFSJWSVOMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1-phenylpropyl)-4-(morpholin-4-yl)benzamide

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